5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-4-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3 |
InChI Key |
CICXLSGHZGLVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:
Methylation: The addition of a methyl group to the pyrazole ring.
Attachment of Tetrahydro-2H-pyran-2-yl Group: This step involves the formation of a bond between the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution (SN2/SNAr) with various nucleophiles:
Mechanistic Insights :
-
The reaction proceeds via a two-step mechanism:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Key Observations :
-
Low catalyst loading (0.6–0.8 mol% Pd) minimizes costs while maintaining efficiency .
-
Polar aprotic solvents (THF, DME) enhance reaction rates by stabilizing intermediates.
THP Deprotection and Ring-Opening
The THP group is cleaved under acidic conditions, regenerating the free pyrazole:
Mechanism :
-
Protonation of the THP oxygen followed by hydrolysis releases tetrahydropyran-2-ol and the deprotected pyrazole .
Oxidation and Functionalization
The methyl group at position 4 can be oxidized to carboxylic acid derivatives:
| Reagent/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| KMnO₄ (H₂SO₄, Δ) | 4-Carboxy-5-bromo-THP-pyrazole | 50–60% | Carboxylic acid intermediates | |
| SeO₂ (Dioxane, 110°C) | 4-Formyl-5-bromo-THP-pyrazole | 55% | Aldehyde precursors for condensation |
Limitations :
-
Over-oxidation risks require careful stoichiometric control.
Comparative Reactivity
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | 1.2 × 10⁻³ | 85 | High (C5) |
| Suzuki Coupling | 2.8 × 10⁻⁴ | 92 | Moderate |
| THP Deprotection | 4.5 × 10⁻² | 45 | High |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, in cancer treatment.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer Cells (MDA-MB-231) : The compound demonstrated a notable reduction in cell viability.
- Liver Cancer Cells (HepG2) : Similar effects were observed, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
In Vivo Studies
Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its therapeutic potential in oncology .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented, and this compound is no exception.
Experimental Models
In carrageenan-induced paw edema models, the compound significantly inhibited edema formation, demonstrating its potential as an anti-inflammatory agent .
Antibacterial Activity
Emerging research suggests that this compound may possess antibacterial properties.
Mechanism
The antibacterial activity is hypothesized to arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Efficacy Testing
In vitro assays against common bacterial strains have shown promising results, warranting further exploration into its therapeutic applications .
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively in organic chemistry.
Synthetic Routes
Various synthetic methodologies have been developed to produce this compound efficiently. The use of catalytic systems and optimized reaction conditions has led to higher yields and purity levels .
Derivative Exploration
Research continues into the modification of the pyrazole structure to enhance biological activity and specificity. Derivatives have been synthesized and evaluated for improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Differences and Implications
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (e.g., in 4-Bromo-5-chloro-6-methyl-1-(THP)-1H-indazole ) may enhance membrane permeability compared to chloro analogs .
- Nitro vs. Methyl : Nitro-substituted analogs (e.g., QV-1284 and QI-5190 ) exhibit greater reactivity in nucleophilic aromatic substitution but lower metabolic stability than the methyl-substituted target compound.
- THP Protection : The THP group in the target compound and its analogs (e.g., boronate esters in ) improves synthetic versatility, enabling deprotection under mild acidic conditions .
- Biological Activity: While the target compound lacks direct activity data, isostructural bromo/thiazole derivatives (e.g., compound 5 in ) show antimicrobial activity, suggesting bromine’s role in enhancing target binding . Fluorinated analogs (e.g., 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole ) leverage fluorine’s electronegativity for improved pharmacokinetics, a feature absent in the target compound.
Synthetic Utility :
- The target compound’s bromine at the 5-position makes it a candidate for cross-coupling reactions, whereas nitro-substituted analogs are more suited for further functionalization .
- Boronate-containing pyrazoles (e.g., CAS 1279088-80-0 ) serve as Suzuki-Miyaura coupling precursors, diverging from the target compound’s role as a halogenated intermediate.
Biological Activity
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound has the following chemical properties:
- Molecular Formula : C9H13BrN2O
- Molecular Weight : 231.1 g/mol
- CAS Number : 89532885
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, a related compound demonstrated an effective reduction in parasitemia in Plasmodium berghei models, suggesting that modifications to the pyrazole structure can enhance efficacy against malaria parasites .
Table 1: Antiparasitic Activity of Pyrazole Derivatives
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| 5-Bromo-4-methyl-pyrazole | 0.064 | High potency against P. falciparum |
| N-methyl substituted | 0.115 | Moderate activity |
| Unsubstituted | 0.577 | Lower activity |
The biological activity of 5-bromo derivatives often involves the inhibition of critical enzymes in the parasite's metabolic pathways. Studies suggest that these compounds may interfere with ATP production or disrupt metabolic processes essential for parasite survival .
Cytotoxicity and Safety Profile
While exploring the cytotoxic effects, it is crucial to evaluate the safety profile of these compounds. Preliminary toxicity assessments indicate moderate cytotoxicity against various cancer cell lines, which could be beneficial for anticancer drug development.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| MCF-7 | 20 | Potential for further development |
| A549 | 25 | Higher IC50 indicates lower efficacy |
Case Studies
-
Study on Antiparasitic Efficacy :
A study published in Bioorganic and Medicinal Chemistry demonstrated that incorporating polar functionalities into pyrazole derivatives significantly improved their aqueous solubility and metabolic stability, leading to enhanced antiparasitic activity against P. falciparum . -
Cytotoxicity Assessment :
Research conducted on various pyrazole derivatives indicated that modifications at the nitrogen positions could lead to varying levels of cytotoxicity, with some compounds showing promise as potential anticancer agents .
Q & A
Q. Advanced Research Focus
- DFT Calculations : Map energy barriers for Suzuki-Miyaura coupling steps, identifying rate-limiting oxidative addition or transmetallation .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) by aligning the THP group into hydrophobic pockets .
- Solvent Modeling : COSMO-RS predicts solubility in reaction media, guiding solvent selection for large-scale synthesis .
What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?
Q. Advanced Research Focus
- Purification : Flash chromatography on silica gel (hexanes/ethyl acetate gradients) is effective for gram-scale isolation .
- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching in industrial setups .
- Byproduct Mitigation : Optimize stoichiometry (1.5 equiv boronic ester) to minimize homo-coupling of aryl halides .
How does the bromine substituent influence the compound’s electronic properties and reactivity?
Q. Basic Research Focus
- Electrophilicity : The electron-withdrawing bromine increases the pyrazole ring’s susceptibility to nucleophilic aromatic substitution .
- Cross-Coupling : Bromine serves as a leaving group in Pd-catalyzed reactions, enabling diversification to aryl, alkenyl, or alkynyl derivatives .
- Spectroscopic Signatures : ⁷⁹Br/⁸¹Br isotopic splitting in mass spectra aids in tracking reaction progress .
What safety considerations are critical when handling brominated pyrazole derivatives?
Q. Basic Research Focus
- Toxicity : Brominated compounds may exhibit acute toxicity (LD₅₀ < 500 mg/kg in rodents); use fume hoods and PPE .
- Environmental Impact : Avoid aqueous waste discharge due to bromine’s persistence; employ activated carbon filtration .
- Storage : Store under nitrogen at –20°C to prevent THP group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
